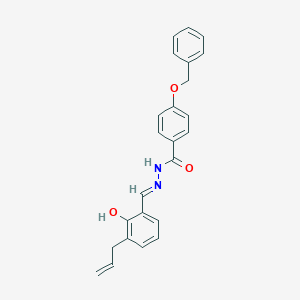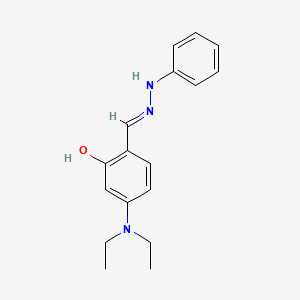
1-Methyl-4-phenyl-6-(4-trimethylsilylphenyl)pyrimidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-4-phenyl-6-(4-trimethylsilylphenyl)pyrimidin-2-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This specific compound is characterized by the presence of a methyl group at position 1, a phenyl group at position 4, and a trimethylsilylphenyl group at position 6. The compound’s unique structure imparts distinct chemical and biological properties, making it a subject of interest in various scientific fields.
准备方法
The synthesis of 1-Methyl-4-phenyl-6-(4-trimethylsilylphenyl)pyrimidin-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with the appropriate substituted benzaldehyde, acetophenone, and urea.
Condensation Reaction: These starting materials undergo a Biginelli condensation reaction in the presence of a catalyst such as hydrochloric acid or acetic acid.
Cyclization: The intermediate product is then cyclized to form the pyrimidine ring.
Functional Group Modification:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
1-Methyl-4-phenyl-6-(4-trimethylsilylphenyl)pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrimidine N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms, such as dihydropyrimidines.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF), which removes the silyl group and allows for further functionalization.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids in the presence of palladium catalysts to form biaryl derivatives.
科学研究应用
1-Methyl-4-phenyl-6-(4-trimethylsilylphenyl)pyrimidin-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1-Methyl-4-phenyl-6-(4-trimethylsilylphenyl)pyrimidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses. The exact molecular targets and pathways depend on the specific biological context and are subjects of ongoing research.
相似化合物的比较
1-Methyl-4-phenyl-6-(4-trimethylsilylphenyl)pyrimidin-2-one can be compared with other pyrimidine derivatives such as:
1-Methyl-4-phenylpyrimidin-2-one: Lacks the trimethylsilyl group, resulting in different chemical reactivity and biological activity.
4-Phenyl-6-(4-trimethylsilylphenyl)pyrimidin-2-one: Lacks the methyl group at position 1, which can affect its binding affinity to molecular targets.
1-Methyl-6-(4-trimethylsilylphenyl)pyrimidin-2-one: Lacks the phenyl group at position 4, leading to variations in its chemical and biological properties.
The presence of the trimethylsilyl group in this compound imparts unique steric and electronic effects, making it distinct from its analogs and contributing to its specific applications and activities.
属性
IUPAC Name |
1-methyl-4-phenyl-6-(4-trimethylsilylphenyl)pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2OSi/c1-22-19(16-10-12-17(13-11-16)24(2,3)4)14-18(21-20(22)23)15-8-6-5-7-9-15/h5-14H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VORHQTUPCONFDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=NC1=O)C2=CC=CC=C2)C3=CC=C(C=C3)[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-{5-[(2-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-methylphenyl)urea](/img/structure/B5986831.png)
![N-[1-(4-chlorobenzyl)-3-piperidinyl]-3-butenamide](/img/structure/B5986847.png)


![N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1-(4-pyridinyl)-1-propanamine](/img/structure/B5986861.png)
methyl]-1,2,5-oxadiazol-3-amine](/img/structure/B5986863.png)
![2-(cyclopropylmethyl)-7-(2-fluoro-5-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5986869.png)
![2-chloro-5-{[5-(2,3-dimethoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5986876.png)
![2-[8,9-DIMETHYL-7-(3-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]PHENOL](/img/structure/B5986877.png)
![N-[(2-chlorophenyl)methyl]-3-[1-[[1-(3-methylphenyl)imidazol-2-yl]methyl]piperidin-3-yl]propanamide](/img/structure/B5986882.png)

![2-[1-(2-methoxyacetyl)piperidin-4-yl]oxy-N-[(3-methyl-1,2-oxazol-5-yl)methyl]benzamide](/img/structure/B5986910.png)
![N-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]benzamide](/img/structure/B5986920.png)
![(2E)-1-ethyl-2-[(E)-3-(1-ethylquinolin-1-ium-4-yl)prop-2-enylidene]quinoline;4-methylbenzenesulfonate](/img/structure/B5986932.png)
